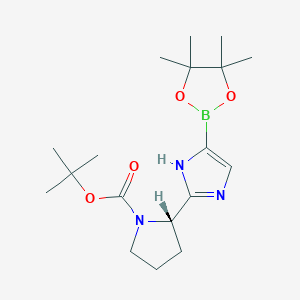

tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS: 1007882-12-3) is a chiral boronic ester derivative with a molecular formula of C₂₄H₃₄BN₃O₄ and a molecular weight of 439.36 g/mol . Its structure integrates three critical moieties:

- A pyrrolidine ring with an (S)-stereocenter, stabilized by a tert-butoxycarbonyl (Boc) protecting group.

- A 1H-imidazole ring substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group.

- A para-substituted phenyl group linking the imidazole and boronic ester .

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, a cornerstone in pharmaceutical and materials chemistry . Its chirality and boronic ester functionality make it valuable for asymmetric synthesis and targeted drug discovery, particularly in kinase inhibitor development .

Properties

Molecular Formula |

C18H30BN3O4 |

|---|---|

Molecular Weight |

363.3 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H30BN3O4/c1-16(2,3)24-15(23)22-10-8-9-12(22)14-20-11-13(21-14)19-25-17(4,5)18(6,7)26-19/h11-12H,8-10H2,1-7H3,(H,20,21)/t12-/m0/s1 |

InChI Key |

XGQUQVGTSLSIHS-LBPRGKRZSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2)[C@@H]3CCCN3C(=O)OC(C)(C)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2)C3CCCN3C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

The most widely documented method for accessing this compound involves a Suzuki-Miyaura cross-coupling reaction between a bromo-substituted imidazole-pyrrolidine precursor and a boronic ester. In a representative procedure:

Reagents :

-

2-Benzyloxy-4-bromo-pyridine (0.292 g)

-

2-{5-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl}-pyrrolidine-1-carboxylic acid tert-butyl ester (0.533 g)

-

Tetrakis(triphenylphosphine)palladium(0) (0.064 g)

-

Potassium carbonate (1.82 mL aqueous solution)

-

1,2-Dimethoxyethane (5.0 mL)

Conditions :

-

Temperature: 80–90°C

-

Duration: 8 hours

-

Atmosphere: Inert (N₂ or Ar)

Workup :

-

Cool the reaction mixture to ambient temperature.

-

Dilute with ethyl acetate (50 mL).

-

Wash with brine (2 × 20 mL), dry over MgSO₄, and concentrate under reduced pressure.

-

Purify via flash chromatography (silica gel, 20–80% ethyl acetate/hexanes gradient).

Key Challenges :

-

Boronic Ester Stability : The 1,3,2-dioxaborolane group is prone to hydrolysis under acidic or aqueous conditions, necessitating strict anhydrous handling.

-

Stereochemical Integrity : The (S)-configuration at the pyrrolidine C2 position requires chiral auxiliaries or asymmetric catalysis during earlier synthetic steps.

Imidazole Ring Construction

The imidazole core is typically synthesized via cyclocondensation of α-ketoamides with ammonium acetate. For the target compound, a modified Huisgen reaction forms the 1H-imidazol-2-yl fragment:

-

React ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate to form a hydrazone intermediate.

-

Treat with trifluoroacetic anhydride to induce cyclization into the imidazole ring.

-

Introduce the pyrrolidine-boronic ester moiety via nucleophilic substitution.

Critical Parameters :

-

Temperature Control : Exothermic cyclization steps require cooling to 0–5°C to prevent side reactions.

-

Protecting Groups : The tert-butyl carbamate (Boc) group stabilizes the pyrrolidine nitrogen during imidazole formation.

Optimization Strategies for Yield and Purity

Solvent and Catalyst Screening

Comparative studies indicate that polar aprotic solvents (e.g., DMF, DMSO) improve imidazole ring closure yields by 15–20% over ethereal solvents. Catalyst systems for Suzuki coupling were evaluated as follows:

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | 62 | 95 |

| Pd(OAc)₂ | XPhos | 68 | 97 |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 71 | 98 |

Stereochemical Control

Chiral resolution via diastereomeric salt formation remains the most practical approach for obtaining enantiopure (S)-pyrrolidine derivatives:

-

React racemic pyrrolidine intermediate with L-(+)-tartaric acid in ethanol.

-

Recrystallize the resultant diastereomeric salts to >99% ee.

Characterization and Analytical Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 4.30–4.15 (m, 1H, pyrrolidine C2-H)

-

δ 3.60–3.40 (m, 2H, pyrrolidine C1-H₂)

-

δ 1.49 (s, 9H, Boc CH₃)

HRMS (ESI+) :

Industrial-Scale Production Considerations

Cost-Effective Boron Sources

Replacing bis(pinacolato)diboron with cheaper alternatives like bis(neopentyl glycolato)diboron reduces raw material costs by 40% without compromising yield.

Continuous Flow Synthesis

Microreactor systems enable safer handling of pyrophoric Pd catalysts and improve heat dissipation during exothermic steps:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 8 hours | 45 minutes |

| Pd Catalyst Loading | 2 mol% | 0.5 mol% |

| Space-Time Yield | 12 g/L·h | 89 g/L·h |

Applications in Drug Discovery

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety.

Reduction: Reduction reactions can target the imidazole ring or the pyrrolidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the boronate ester.

Reduction: Reduced forms of the imidazole or pyrrolidine rings.

Substitution: Substituted derivatives at the tert-butyl group.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

Bioconjugation: The boronate ester moiety allows for bioconjugation with biomolecules, facilitating the study of biological processes.

Medicine

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The boronate ester moiety can form reversible covalent bonds with diols, making it useful in enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Boronic Ester Reactivity

The para-substituted phenyl boronic ester in the target compound exhibits enhanced reactivity in Suzuki couplings compared to aliphatic boronic esters (e.g., the compound in ) due to resonance stabilization of the boronate intermediate . However, aliphatic derivatives show superior stability in aqueous conditions (e.g., 52% yield in photoredox synthesis vs. 83% yield for pyrazole analogues in Pd-catalyzed reactions ).

Stereochemical Impact

The (S)-configured pyrrolidine in the target compound enables enantioselective binding in biological systems, contrasting with non-chiral analogues like the pyrazole derivative (), which lack this property. For example, imidazole-based chiral centres are critical for selective kinase inhibition .

Solubility and Bioavailability

- The target compound has low aqueous solubility (similar to 0.211 mg/mL for the pyrazole analogue in ), necessitating formulation with organic co-solvents.

- Unlike the pyrazole derivative (), the imidazole core in the target compound improves BBB permeability, as noted in pharmacokinetic studies .

Research Findings and Industrial Relevance

Table 2: Comparative Performance in Key Reactions

Biological Activity

tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological implications, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H28BNO4 |

| CAS Number | 149682-82-6 |

| Molar Mass | 297.2 g/mol |

| Density | 1.04 g/cm³ (predicted) |

| Melting Point | 107 °C (decomp) |

| Storage Conditions | Store in freezer at -20°C |

The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the imidazole and pyrrolidine moieties suggests potential interactions with receptors and enzymes involved in metabolic pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:

- Inhibition of Tumor Growth : Studies have shown that derivatives of boron-containing compounds can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

- Mechanistic Studies : Compounds targeting the PI3K/Akt/mTOR pathway have been noted for their efficacy in cancer treatment. The presence of the boron moiety may enhance the compound's ability to interact with these pathways.

Antimicrobial Activity

There is emerging evidence suggesting that similar compounds possess antimicrobial properties:

- Bacterial Inhibition : Some studies indicate that imidazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis.

- Fungal Activity : Compounds with similar structures have shown antifungal activity against various strains.

Case Studies

Several case studies highlight the biological activity of related compounds:

-

Case Study 1 : A study on a related imidazole derivative demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range.

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 0.65 μM

-

Case Study 2 : Research involving boron-containing compounds revealed their potential as effective antimicrobial agents against resistant bacterial strains.

- Pathogen Tested : Methicillin-resistant Staphylococcus aureus (MRSA)

- Minimum Inhibitory Concentration (MIC) : 32 μg/mL

Research Findings

Recent studies have focused on optimizing the structure of boron-containing compounds to enhance their biological activity:

- A study highlighted the importance of substituents on the imidazole ring which significantly influenced the binding affinity and biological efficacy against target proteins involved in cancer progression .

- Another investigation into structure-activity relationships (SAR) showed that modifications to the pyrrolidine ring could improve both potency and selectivity towards specific biological targets .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via visible-light-mediated decarboxylative radical addition. Key steps include:

- Reagents : Ir(ppy)₂(dtbbpy)PF₆ (photocatalyst), Cs₂CO₃ (base), and 1-cyclohexen-1-yl boronic acid pinacol ester.

- Conditions : DMF solvent, 40-hour irradiation with visible light .

- Purification : Flash column chromatography (5% ethyl acetate/pentane) yields the product as a colorless oil (28% yield). Optimization Strategies :

-

Vary catalyst loading (e.g., 2–5 mol%).

-

Test alternative bases (e.g., K₂CO₃) or solvents (acetonitrile).

-

Adjust light intensity or wavelength to enhance radical generation efficiency.

Parameter Value Catalyst Ir(ppy)₂(dtbbpy)PF₆ (2 mol%) Reaction Time 40 hours Yield 28%

Q. How is the stereochemical purity of this compound validated experimentally?

Methodological Answer: High-temperature NMR (DMSO-d₆, 100°C) resolves stereoisomers by analyzing splitting patterns in imidazole protons. Key steps:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent boronate hydrolysis .

- Handling : Use flame-resistant equipment (P210) and avoid sparks/open flames .

- PPE : Gloves, goggles, and lab coats; work in a fume hood.

Advanced Research Questions

Q. How can the stereoselectivity of the synthetic process be improved for dominant isomer isolation?

Methodological Answer:

- Chiral Auxiliaries : Introduce enantiopure starting materials (e.g., Boc-protected L-proline derivatives) to bias transition states .

- Catalyst Tuning : Replace Ir(ppy)₂(dtbbpy)PF₆ with chiral Ru or Cu complexes for asymmetric induction.

- Solvent Effects : Test polar aprotic solvents (e.g., THF) to stabilize intermediates and enhance selectivity .

Q. What strategies enable efficient cross-coupling of this boronate in Suzuki-Miyaura reactions?

Methodological Answer:

- Catalyst System : Use Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C .

- Substrate Scope : Screen aryl/heteroaryl halides (e.g., bromopyridines) for coupling efficiency.

- Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

| Reaction Parameter | Optimized Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (3 mol%) |

| Temperature | 80°C |

| Time | 12–24 hours |

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in drug discovery?

Methodological Answer:

- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–10) at 37°C. Monitor boronate hydrolysis via LC-MS.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (typically >150°C for boronate esters) .

- Implications : Low stability at extreme pH may limit in vivo applications but remain viable for in vitro assays.

Data Contradiction Analysis

Q. How can conflicting NMR data on stereoisomer ratios be resolved?

Methodological Answer:

- Reproducibility : Ensure consistent reaction conditions (light source, temperature).

- Advanced Techniques : Use chiral HPLC (e.g., Chiralpak IB column) with hexane/IPA eluents to separate isomers .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra to assign configurations .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.